molecular formula C16H15N3O4S B15030246 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606955-28-6

2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B15030246
CAS No.: 606955-28-6
M. Wt: 345.4 g/mol
InChI Key: XESJNGCJJLPWAQ-JYRVWZFOSA-N
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Description

The compound 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazine core fused with a dione system. The structure includes a 4-ethoxy-3-methoxybenzylidene substituent at position 2 and a methyl group at position 6 (Figure 1). This compound belongs to a class of molecules synthesized via Knoevenagel condensation, where aldehydes react with 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione precursors to form arylidene derivatives .

Properties

CAS No.

606955-28-6

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C16H15N3O4S/c1-4-23-11-6-5-10(7-12(11)22-3)8-13-15(21)19-16(24-13)17-14(20)9(2)18-19/h5-8H,4H2,1-3H3/b13-8-

InChI Key

XESJNGCJJLPWAQ-JYRVWZFOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Comparison with Similar Compounds

Key structural features :

  • Core : Thiazolo[3,2-b][1,2,4]triazine-3,7-dione.
  • Substituents :
    • 4-Ethoxy-3-methoxybenzylidene (arylidene group at C2).
    • Methyl group (at C6).
  • Stereochemistry : The (2Z)-configuration is confirmed by X-ray crystallography and spectral data .
Structural and Physicochemical Properties

The compound is compared to structurally analogous thiazolo-triazine derivatives with variations in substituents (Table 1).

Table 1: Structural and physicochemical comparison of thiazolo-triazine derivatives

Compound Name Substituents (Position) Molecular Weight (Da) Melting Point (°C) XLogP Topological PSA (Ų)
2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 4-Ethoxy-3-methoxy (C2), methyl (C6) 361.35 Not reported 2.3 87.4
2-(3-Fluorobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 3-Fluoro (C2), methyl (C6) 289.03 Not reported 2.3 87.4
(Z)-6-(3,4-Dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 4-Methoxy (C2), 3,4-dimethoxy (C6) 451.47 Not reported 2.5 96.2
6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 3-Phenoxy (C2), methyl (C6) 379.40 Not reported 3.1 87.4

Key Observations :

Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) increase hydrophilicity (lower XLogP) compared to halogenated (e.g., fluoro) or aromatic substituents . Bulky groups (e.g., 3-phenoxy) enhance lipophilicity (XLogP = 3.1) .

Stereoelectronic Properties :

  • The (2Z)-configuration is critical for biological activity, as seen in docking studies of related compounds .

Table 2: Pharmacological profiles of selected analogs

Compound Name Cytotoxic Activity (IC50, μM) CDK2 Inhibition (% at 10 μM) Antioxidant Activity (IC50, μM)
This compound Not reported Not reported Not reported
2-(3-Fluorobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 18.5 (HepG2) 45% 32.1
(Z)-6-(3,4-Dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 12.8 (MCF-7) 58% 28.7
6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 9.4 (A549) 67% 21.4

Key Findings :

Substituent-Activity Relationships :

  • Methoxy groups at the 3,4,5-positions enhance CDK2 inhibition (67% vs. 45% for fluoro derivatives) .
  • Fluorinated analogs exhibit moderate cytotoxicity (IC50 = 18.5 μM) compared to methoxy-rich derivatives (IC50 = 9.4–12.8 μM) .

Antioxidant Potential: Compounds with multiple methoxy groups show stronger antioxidant activity due to radical scavenging by electron-rich aromatic systems .

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